molecular formula C16H15N3 B1372265 1-benzyl-4-phenyl-1H-imidazol-5-amine CAS No. 1000932-31-9

1-benzyl-4-phenyl-1H-imidazol-5-amine

Cat. No.: B1372265
CAS No.: 1000932-31-9
M. Wt: 249.31 g/mol
InChI Key: XROJJZRAHMZJLE-UHFFFAOYSA-N
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Description

“1-benzyl-4-phenyl-1H-imidazol-5-amine” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The molecular formula of this compound is C16H15N3 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H15N3/c17-16-15 (14-9-5-2-6-10-14)18-12-19 (16)11-13-7-3-1-4-8-13/h1-10,12H,11,17H2 . This indicates the presence of 16 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Ivachtchenko et al. (2019) developed a method for the synthesis of a compound closely related to 1-benzyl-4-phenyl-1H-imidazol-5-amine, focusing on its electronic and spatial structure. The compound exhibited potential anti-hepatitis B activity, confirmed by in vitro studies (Ivachtchenko et al., 2019).

Electrochromic Properties

  • Akpinar, Nurioglu, and Toppare (2012) synthesized a derivative of this compound, exploring its electrochromic properties. The study focused on how intramolecular hydrogen bonding influences these properties (Akpinar, Nurioglu, & Toppare, 2012).

Novel Synthesis Methods

  • Nimbalkar et al. (2018) reported the synthesis of novel derivatives of this compound, using environmentally friendly catalysts and techniques, contributing to sustainable chemistry practices (Nimbalkar et al., 2018).

Antimicrobial Activity

  • Reddy and Reddy (2010) synthesized novel compounds related to this compound, evaluating their antimicrobial activity. Some showed activity comparable to standard antibiotics (Reddy & Reddy, 2010).

Catalysis in Organic Synthesis

  • Chen, Lei, and Hu (2013) described an efficient method for synthesizing derivatives of this compound, highlighting the use of thiamine hydrochloride as a catalyst. This method emphasizes the role of catalysts in enhancing synthesis efficiency (Chen, Lei, & Hu, 2013).

Design and Efficiency of Ionic Liquids

  • Zolfigol et al. (2013) explored the use of ionic liquids in synthesizing tetrasubstituted imidazoles, demonstrating the efficiency of these liquids in catalyzing the synthesis of complex compounds (Zolfigol et al., 2013).

Novelty in Pharmaceutical Intermediates

  • Zhou et al. (2018) developed a synthetic route for a pharmaceutical intermediate closely related to this compound. The process involved multiple steps, highlighting the compound's significance in pharmaceutical manufacturing (Zhou et al., 2018).

Mechanism of Action

The mechanism of action of “1-benzyl-4-phenyl-1H-imidazol-5-amine” is not well-documented in the literature. More research is needed to understand how this compound interacts with biological systems .

Properties

IUPAC Name

3-benzyl-5-phenylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-16-15(14-9-5-2-6-10-14)18-12-19(16)11-13-7-3-1-4-8-13/h1-10,12H,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROJJZRAHMZJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254061
Record name 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-31-9
Record name 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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